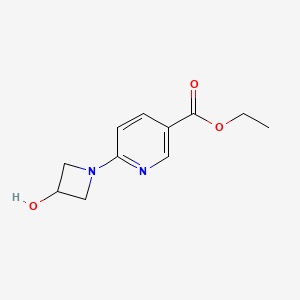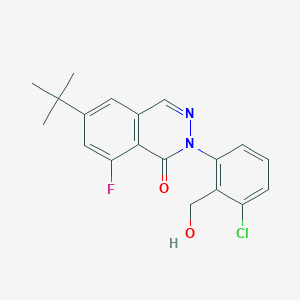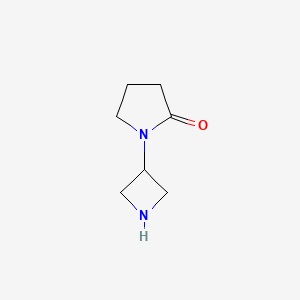
2-(Butan-2-yloxy)pyridine-4-carboxylic acid
Overview
Description
2-(Butan-2-yloxy)pyridine-4-carboxylic acid is a versatile small molecule scaffold used in various chemical and biological applications. This compound features a pyridine ring substituted with a butan-2-yloxy group at the 2-position and a carboxylic acid group at the 4-position. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the reaction of pyridine-4-carboxylic acid with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of magnetic catalysts, such as pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, has been explored to improve reaction rates and simplify product separation .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced piperidine derivatives, and substituted pyridine compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(Butan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes and catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Butan-2-yloxy)pyridine-4-carboxylic acid include:
- Pyridine-4-carboxylic acid
- Butan-2-ol derivatives
- Pyridine derivatives with various substituents
Uniqueness
What sets this compound apart is its combination of a butan-2-yloxy group and a carboxylic acid group on the pyridine ring. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-butan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRLBXTVLZAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)






![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)
